Glycylproline
Overview
Description
Glycylproline is a dipeptide composed of glycine and proline. It is an end product of collagen metabolism and is further cleaved by the enzyme prolidase (EC 3.4.13.9). The resulting proline molecules are recycled into collagen or other proteins . This compound has the molecular formula C7H12N2O3 and a molecular weight of 172.1818 .
Preparation Methods
Glycylproline can be synthesized through various methods. One common method involves the crystallization of glycyl-L-proline from water at 50-60°C by the addition of ethanol . Another method involves the solution-phase synthesis and alkylation of aza-glycyl-proline building blocks, which are used in the development of prostaglandin F2α receptor modulators .
Chemical Reactions Analysis
Glycylproline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include carbachol for stimulating the parasympathetic nervous system . The major products formed from these reactions include different leukocyte subpopulations and altered corticosterone content .
Scientific Research Applications
Glycylproline has several scientific research applications. It has been studied for its effects on the parasympathetic nervous system and its role in adaptive reactions to multicomponent stress . Additionally, this compound has been found to modulate antibody fading in convalescent COVID-19 patients by influencing the levels of cytokines and plasma metabolites . It is also used in the study of stress responses and adaptive homeostasis .
Mechanism of Action
The mechanism of action of glycylproline involves its modulation of the parasympathetic nervous system and its direct influence on the adrenals . By altering the corticosterone content and different leukocyte subpopulations, this compound affects the body’s adaptive reactions to stress . When administered simultaneously with carbachol, it acts via the resistance pathway of adaptation, while when given in advance, it operates via the tolerance pathway .
Comparison with Similar Compounds
Glycylproline is unique compared to other similar compounds due to its specific role in collagen metabolism and its effects on the parasympathetic nervous system. Similar compounds include other dipeptides such as glycylglycine and glycylleucine, which also consist of glycine and another amino acid . this compound’s specific combination of glycine and proline gives it distinct properties and applications .
Properties
IUPAC Name |
1-(2-aminoacetyl)pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4,8H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNQNBZMBZJQJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862381 | |
Record name | Glycylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118203-80-8, 704-15-4, 114681-11-7 | |
Record name | N-Glycyl-DL-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118203808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycylproline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97929 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-GLYCYL-DL-PROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TA6DL3YKT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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